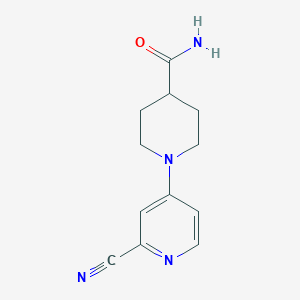
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chemicals known as cannabinoids, which are known to interact with the endocannabinoid system in the body. The endocannabinoid system is responsible for regulating various physiological processes such as pain, mood, appetite, and sleep. CP-55940 has been shown to have a high affinity for both CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body.
作用机制
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide exerts its effects by binding to CB1 and CB2 receptors in the body. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the peripheral tissues. 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has been shown to have a high affinity for both of these receptors, which allows it to modulate various physiological processes.
Biochemical and Physiological Effects
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects by modulating pain pathways in the body. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has also been shown to have anti-convulsant effects by modulating the activity of ion channels in the brain.
实验室实验的优点和局限性
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has several advantages as a research tool. It has a high affinity for CB1 and CB2 receptors, which allows it to be used as a selective agonist for these receptors. It also has a well-defined mechanism of action, which allows researchers to study its effects on various physiological processes. However, 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide also has several limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in the body. It also has potential side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide. One potential area of research is the development of more selective agonists for CB1 and CB2 receptors. Another potential area of research is the use of 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide as a potential treatment for various neurological disorders such as epilepsy and Parkinson's disease. Additionally, 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide may have potential as an anti-cancer agent, and further research in this area is warranted. Overall, 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine.
合成方法
The synthesis of 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide involves several steps, starting with the reaction of 4-cyanopyridine with piperidine to form 1-(4-piperidinyl)pyridine-4-carbonitrile. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the corresponding benzoyl derivative. The final step involves the reaction of the benzoyl derivative with ammonia to form 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide.
科学研究应用
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide has also been shown to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
1-(2-cyanopyridin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-8-10-7-11(1-4-15-10)16-5-2-9(3-6-16)12(14)17/h1,4,7,9H,2-3,5-6H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTXZTOVQWMZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanopyridin-4-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7555365.png)
![N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide](/img/structure/B7555392.png)

![2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555400.png)

![[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanol](/img/structure/B7555408.png)
![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]butanamide](/img/structure/B7555418.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)
![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)